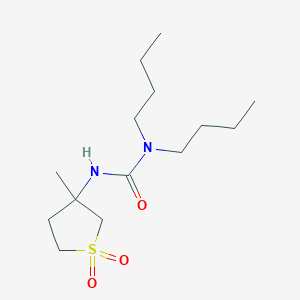

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

CAS No.: 5155-77-1

Cat. No.: VC11822455

Molecular Formula: C14H28N2O3S

Molecular Weight: 304.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5155-77-1 |

|---|---|

| Molecular Formula | C14H28N2O3S |

| Molecular Weight | 304.45 g/mol |

| IUPAC Name | 1,1-dibutyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |

| Standard InChI | InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17) |

| Standard InChI Key | BMQDAKNSKMVGPA-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C |

| Canonical SMILES | CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C |

Introduction

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound belonging to the urea derivatives class. Its structure integrates a urea backbone, modified with dibutyl and tetrahydrothiophene groups, the latter being oxidized to a sulfone (-SO₂) functionality. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research.

Synthesis Pathway

The synthesis of 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves:

-

Preparation of Tetrahydrothiophene Intermediate:

-

Oxidation of tetrahydrothiophene to its sulfone derivative using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

-

-

Urea Derivatization:

-

Reaction of the sulfone intermediate with dibutyl isocyanate or dibutylamine in the presence of a coupling agent or under controlled conditions.

-

-

Final Purification:

-

The crude product is purified using recrystallization or chromatography techniques.

-

Applications and Research Significance

4.1 Medicinal Chemistry

Urea derivatives are widely studied for their biological activities, including:

-

Enzyme Inhibition: Urease inhibitors are crucial in managing diseases like peptic ulcers and kidney stones .

-

Anticancer Potential: Urea-based compounds have shown promise as antiproliferative agents against various cancer cell lines .

4.2 Biochemical Studies

Sulfur-containing heterocycles like tetrahydrothiophene derivatives are explored for:

-

Their role in redox biology.

-

Potential as scaffolds for drug design due to their structural versatility.

Biological Activity

Although specific data on this compound's biological activity is limited, structurally related compounds have demonstrated:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume